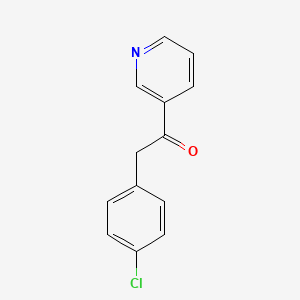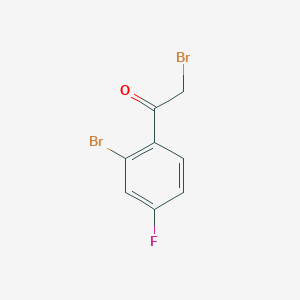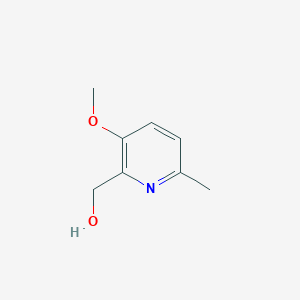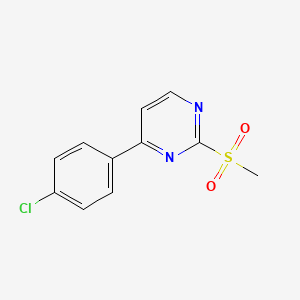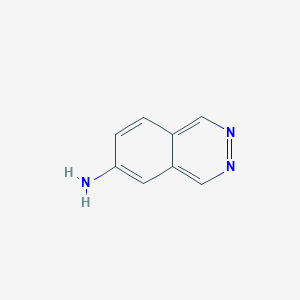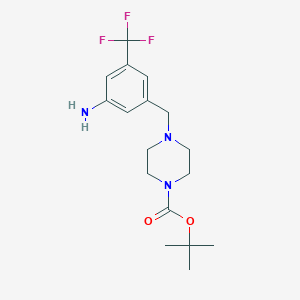
Indolin-7-amine
Vue d'ensemble
Description
Indolin-7-amine is a building block used in the synthesis of various organic compounds . It is a part of the indoline family, which is a group of nitrogen-based heterocyclic compounds .
Synthesis Analysis
Indoles amines, including this compound, have been synthesized using the Chiron approach to create enantiopure heterocycles . Another method involves the synthesis of 2-dimethylaminomethylene-indolin-3-ones with malononitrile .Molecular Structure Analysis
This compound has a molecular formula of C8H11ClN2 and a molecular weight of 170.64 . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis
Indoles amines have been synthesized and screened for antioxidant activity . A novel 4, 6-dimethoxyindole-7-thiosemicarbazone derivatives were designed through Schiff base condensation reaction of indole carbaldehydes and thiosemicarbazides .Physical And Chemical Properties Analysis
Amines, including this compound, are known to form intermolecular hydrogen bonds due to their polar nature . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner .Applications De Recherche Scientifique
Catalysis and Synthesis
IrIII-Catalyzed C-7 Amidation
IrIII-catalyzed C-7 selective C–H amidation and amination of indolines is a notable application. This method is environmentally benign and scalable, allowing for the synthesis of 7-aminoindolines using acyl, sulfonyl, and aryl azides. It also enables a one-pot synthesis of 7-aminoindoles, highlighting its utility in pharmaceutical synthesis (Hou et al., 2015).
Rh(III)-Catalyzed Amination
Another significant application is the Rh(III)-catalyzed C-7 amination of indolines. This process provides a way to synthesize various C-7 aminated indolines, crucial for constructing and modifying diverse indoles and indolines in the pharmaceutical industry (Li et al., 2017).
Anion Binding and Receptor Design
- Anion Receptors: Indole-7-amine has been used to create amide-based anion receptors, significantly enhancing anion binding. This highlights its potential in molecular recognition and sensor design (Zieliński et al., 2008).
Medicinal Chemistry
Anti-Proliferative Activity
Indolin-7-amine derivatives have been synthesized to show potent anti-proliferative activity against a panel of human cancer cell lines. This demonstrates its importance in the development of new anticancer agents (Meti et al., 2017).
Synthesis of Biologically Active Compounds
The synthesis of 7-amino indole derivatives through Ru(II)-catalyzed C-H amidation offers a pathway for accessing a variety of natural products, drug molecules, and biologically active compounds (Hande et al., 2017).
Orientations Futures
Mécanisme D'action
Target of Action
Indolin-7-amine, like other indoline derivatives, is known to interact with multiple receptors, which makes it a valuable candidate for the development of new therapeutic agents . Specifically, it has been found to target the Topoisomerase IV subunit B (parE, EC:5.6.2.2, UniProt ID = Q2FYS5) . This enzyme plays a crucial role in bacterial DNA replication, making it a potential target for antibacterial drugs .
Mode of Action
The benzene ring of indoline can interact with the amino acid residues of proteins in a hydrophobic manner . The nitrogen atom (NH) in the indoline structure acts as a hydrogen bond donor and acceptor with the amino acid residues of proteins . This interaction can lead to changes in the protein’s function, potentially inhibiting its activity .
Biochemical Pathways
Indoline derivatives have been found to affect various biochemical pathways, leading to a broad spectrum of biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
The indoline moiety is known to improve the physicochemical properties of compounds . The two non-coplanar rings in the indoline structure increase the water solubility and decrease the lipid solubility of the compounds, potentially enhancing their bioavailability .
Result of Action
Indoline derivatives have been shown to have a wide range of biological activities . For example, they have been developed as antibiotics and studied for their anti-tumor, anti-hypertension, and cardiovascular protective activities .
Action Environment
The action of this compound, like other indoline derivatives, can be influenced by various environmental factors. For instance, the presence of electron-donating groups in the phenyl ring of indole can enhance the yield of the products
Analyse Biochimique
Biochemical Properties
Indolin-7-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding. These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways. The aromatic heterocyclic ring of this compound enhances its physicochemical properties, making it a valuable compound in biochemical research .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival. Additionally, it can modulate metabolic pathways, impacting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. This compound binds to the active sites of enzymes, altering their activity and thereby modulating biochemical pathways. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as promoting cell proliferation and survival. At high doses, it can exhibit toxic or adverse effects, including cell death and tissue damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting overall cellular metabolism. These interactions highlight the importance of this compound in regulating metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to different cellular compartments. Its localization and accumulation within cells can influence its activity and function. For instance, this compound can accumulate in specific organelles, where it exerts its biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can be localized to the nucleus, where it interacts with transcription factors and influences gene expression. Its subcellular localization is crucial for its role in regulating cellular processes .
Propriétés
IUPAC Name |
2,3-dihydro-1H-indol-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-3-1-2-6-4-5-10-8(6)7/h1-3,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJFJABOZCGZDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619492 | |
| Record name | 2,3-Dihydro-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2759-12-8 | |
| Record name | 2,3-Dihydro-1H-indol-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-1H-indol-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



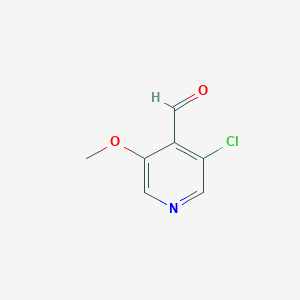



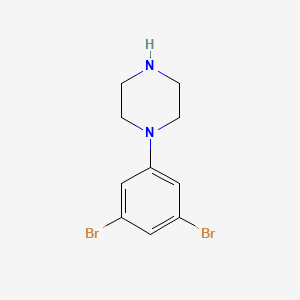
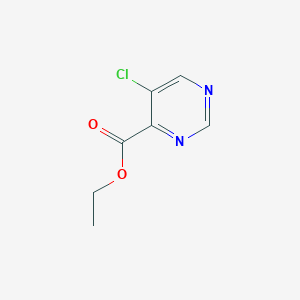

![5-Chloro-4,7-dimethylbenzo[B]thiophen-3(2H)-one](/img/structure/B1612255.png)
